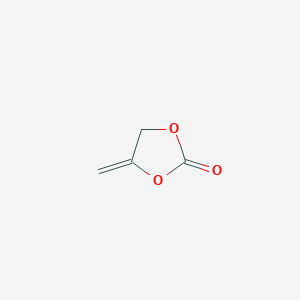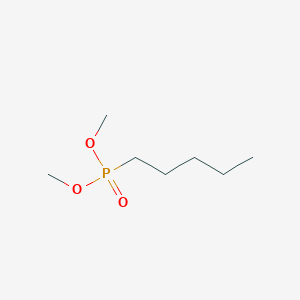
butanoyl Coenzyme A (sodium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoyl Coenzyme A (sodium salt) is a short-chain acyl coenzyme A derivative. It plays a crucial role in various biochemical processes, particularly in the metabolism of fatty acids. This compound is an intermediate in the synthesis of butyrate, a short-chain fatty acid produced by colonic bacteria, which is essential for maintaining the colonic environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoyl coenzyme A (sodium salt) typically involves the reaction of butyric acid with coenzyme A in the presence of activating agents such as ATP and magnesium ions. The reaction proceeds through the formation of butyryl-adenylate intermediate, which then reacts with coenzyme A to form butanoyl coenzyme A. The sodium salt form is obtained by neutralizing the product with sodium hydroxide .
Industrial Production Methods
Industrial production of butanoyl coenzyme A (sodium salt) follows similar principles but on a larger scale. The process involves the use of bioreactors where the reaction conditions such as pH, temperature, and substrate concentrations are meticulously controlled to optimize yield and purity. Enzymatic methods using butyryl-CoA synthetase can also be employed to enhance efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Butanoyl coenzyme A (sodium salt) undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form butyric acid and coenzyme A.
Reduction: It can be reduced to form butanol and coenzyme A.
Substitution: It can participate in nucleophilic substitution reactions where the butanoyl group is transferred to other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with butanoyl coenzyme A under mild conditions.
Major Products
Oxidation: Butyric acid and coenzyme A.
Reduction: Butanol and coenzyme A.
Substitution: Various butanoyl derivatives depending on the nucleophile used.
Scientific Research Applications
Butanoyl coenzyme A (sodium salt) has diverse applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: It plays a role in metabolic studies, particularly in the context of fatty acid metabolism and energy production.
Medicine: Research into its role in metabolic disorders and potential therapeutic applications is ongoing.
Industry: It is used in the production of butyrate, which has applications in food and pharmaceutical industries
Mechanism of Action
Butanoyl coenzyme A (sodium salt) exerts its effects primarily through its role in fatty acid metabolism. It acts as an acyl group donor in various biochemical reactions, facilitating the transfer of the butanoyl group to other molecules. This process is crucial for the synthesis and degradation of fatty acids. The molecular targets include enzymes such as butyryl-CoA dehydrogenase and butyryl-CoA synthetase, which are involved in the metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Acetyl Coenzyme A: Involved in the metabolism of carbohydrates and fats.
Propionyl Coenzyme A: Plays a role in the metabolism of odd-chain fatty acids.
Malonyl Coenzyme A: Involved in fatty acid synthesis.
Uniqueness
Butanoyl coenzyme A (sodium salt) is unique due to its specific role in the synthesis of butyrate, which is crucial for maintaining gut health. Unlike acetyl coenzyme A and propionyl coenzyme A, which are involved in broader metabolic processes, butanoyl coenzyme A has a more specialized function in the colonic environment .
Properties
IUPAC Name |
trisodium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-butanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N7O17P3S.3Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;;;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);;;/q;3*+1/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMIKLPNYYDDCC-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N7Na3O17P3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
amino}-3-methylbutanoic acid](/img/structure/B12101718.png)




![(2R,3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-2-(5-ethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-3-yl benzoate](/img/structure/B12101755.png)


![2-chloro-5,5-difluoro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12101804.png)
![methyl 10-[(3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B12101809.png)


![(17Z)-13-hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12101824.png)

